molecular formula C17H17BrN4O B5916877 N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B5916877
M. Wt: 373.2 g/mol
InChI Key: LQPJMDORWTWCGP-CGRBAXHDSA-N
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Description

N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated phenylprop-2-enylidene moiety and an indazole carboxamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 2-bromo-3-phenylprop-2-enylidene intermediate: This can be achieved through a bromination reaction of a suitable phenylpropene precursor.

    Condensation with an indazole derivative: The intermediate is then reacted with an indazole derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the brominated phenyl group.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving brominated phenyl groups.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The brominated phenyl group and the indazole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-methylanilino)acetamide
  • 5-bromo-2-aminobenzimidazole derivatives

Uniqueness

N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide stands out due to its unique combination of a brominated phenylprop-2-enylidene moiety and an indazole carboxamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O/c18-13(10-12-6-2-1-3-7-12)11-19-22-17(23)16-14-8-4-5-9-15(14)20-21-16/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H,22,23)/b13-10-,19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPJMDORWTWCGP-CGRBAXHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC(=CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C\C(=C\C3=CC=CC=C3)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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